![molecular formula C21H19NO4 B2869176 N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide CAS No. 929472-13-9](/img/structure/B2869176.png)
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide
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Overview
Description
The compound “N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide” is a complex organic molecule. It contains a benzofuran ring, which is a type of aromatic organic compound . It also has a methoxyphenyl group, which is a phenyl ring with a methoxy (–OCH3) substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. The benzofuran ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions . The methoxy group can act as a directing group in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the types of intermolecular forces it can form .Scientific Research Applications
PET Radioligand Development
One application involves the development of positron emission tomography (PET) radioligands, such as [carbonyl-(11)C]WAY-100635, for in vivo imaging of the 5-hydroxytryptamine(1A) (5-HT(1A)) receptor. This compound assists in the quantitative analysis of PET studies, offering insights into the ligand's behavior through various modeling strategies (Gunn, Lammertsma, & Grasby, 2000).
Antiproliferative Activity
Another research focus is on compounds with antiproliferative activity against cancer cell lines. For instance, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrated significant inhibitory activity against some cancer cell lines, showing potential as a therapeutic agent (Lu et al., 2021).
Crystal Structure Determination
Research also extends to crystal structure determination to elucidate the molecular configuration of related compounds, which is crucial for understanding their biological activity and interactions. The synthesis and crystal structure of related molecules contribute to the development of new compounds with potential biological applications (Özer, Arslan, VanDerveer, & Külcü, 2009).
Synthetic Methodology
Additionally, the development of synthetic methodologies for such compounds is an important area of research. For example, a rapid and high yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, showcasing the potential for efficient production of similar compounds (Zhou et al., 2021).
Mechanism of Action
Target of Action
The primary targets of the compound “N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide”, also known as “N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide” or “VU0617552-1”, are currently under investigation .
Mode of Action
The oxonium-ion generation and water nucleophilic addition induces ring opening hydroxylation, dual ketonization . It’s possible that “N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide” might have a similar interaction with its targets.
Biochemical Pathways
The compound might be involved in complex biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently under investigation .
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-12-17-11-15(22-21(24)14-3-4-14)7-10-18(17)26-20(12)19(23)13-5-8-16(25-2)9-6-13/h5-11,14H,3-4H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPQZWZYVVHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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